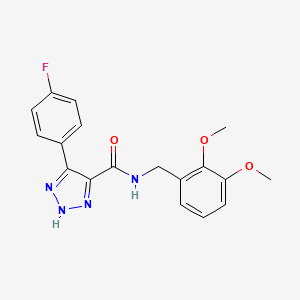

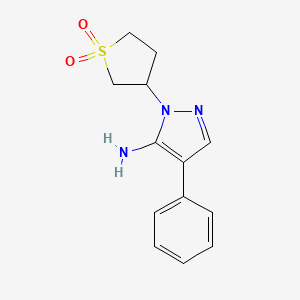

![molecular formula C17H20ClFN2O2S B2515113 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide CAS No. 1209747-20-5](/img/structure/B2515113.png)

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. This particular compound is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds that have been studied. Methanesulfonamides are known for their biological activity and are often explored for their potential therapeutic applications .

Synthesis Analysis

The synthesis of methanesulfonamide derivatives typically involves the reaction of a suitable amine with methanesulfonyl chloride or through the modification of existing methanesulfonamide compounds. For example, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines . Similarly, N-methanesulfonyl derivatives of β-phenethylamine and related compounds have been prepared, indicating the versatility of methanesulfonamide chemistry in synthesizing a wide range of derivatives .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N-H bond in relation to the substituents on the aromatic ring. For instance, in N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group, and the molecule forms dimers through N-H...O hydrogen bonds . Similar observations have been made for other dichlorophenylmethanesulfonamide derivatives, where the conformation of the N-H bond varies depending on the position of the chloro substituents . These conformations can influence the biological activity of the compounds as the amide H atom's availability to receptor molecules is a critical factor .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions due to their electrophilic nature and the presence of reactive functional groups. For example, the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines allows for alkylation reactions with aromatic compounds like toluene and anisole . The presence of the methanesulfonamide group can also influence the chemoselectivity of acylation reactions, as seen in the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are closely related to their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can significantly affect the compound's polarity, solubility, and reactivity. For instance, the introduction of chloro and fluoro groups into the methanesulfonamide structure has been shown to enhance antineoplastic activity against leukemia in vivo . The geometric parameters, such as bond and torsion angles, also play a role in the compound's properties and its interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Environmental Impact of Chlorinated Compounds

The environmental impact and health effects of occupational exposure to chlorinated solvents, which share some structural similarities with the compound , have been extensively studied. Occupational exposure to chlorinated aliphatic solvents has been associated with adverse health effects, including central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. These findings underline the importance of understanding the broader implications of chlorinated compounds in scientific research and occupational safety (Ruder, 2006).

Mutation and Carcinogenic Potential

Ethyl methanesulfonate (EMS), closely related to the functional group in methanesulfonamide, demonstrates mutagenic and carcinogenic properties in various genetic test systems. This research highlights the critical need for safety and regulatory measures in handling and researching chemicals with methanesulfonate functionalities, pointing toward potential areas of study for related compounds (Sega, 1984).

Advances in Cleaner Hydrogen Production

Research on cleaner hydrogen production methods, such as the thermo-catalytic decomposition of methane, indirectly relates to the study of various hydrocarbon compounds, including methanesulfonamides. This area of research is crucial for developing sustainable energy solutions and highlights the potential application of studying hydrocarbon structures in environmental science (Muhammad et al., 2018).

Photocatalysis and Environmental Remediation

The oxidation of sulfur compounds by photocatalysis, involving similar chemical functionalities, illustrates the application of chemical research in environmental remediation. This study emphasizes the role of chemical compounds in reducing harmful and malodorous effects of industrial by-products, showcasing the relevance of chemical research in pollution control (Cantau et al., 2007).

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN2O2S/c1-21(2)17(15-5-3-4-6-16(15)18)11-20-24(22,23)12-13-7-9-14(19)10-8-13/h3-10,17,20H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQOGXCTGWRGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

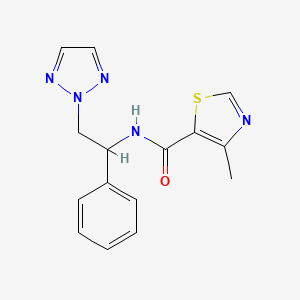

![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)

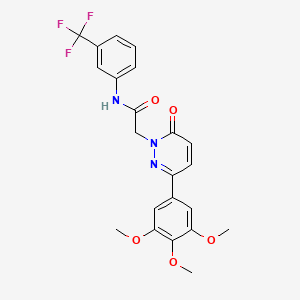

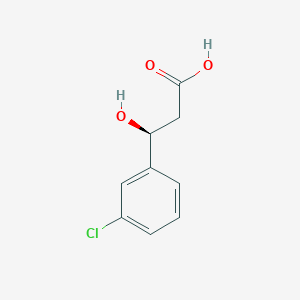

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)

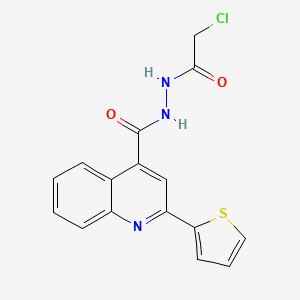

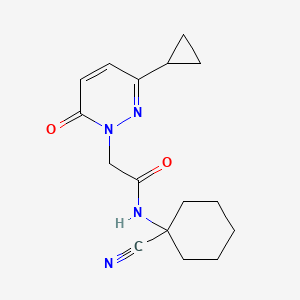

![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)